molecular formula C12H10F3N5O2 B2382063 Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034284-96-1

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2382063
CAS RN: 2034284-96-1
M. Wt: 313.24
InChI Key: QHKMRUBDNONGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H10F3N5O2 and its molecular weight is 313.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Silico Drug Prediction and Microbial Investigation

A study conducted by Pandya et al. (2019) synthesized a library of compounds with structural features similar to the chemical . These compounds were characterized for their drug-likeness properties using in silico ADME prediction and investigated for in vitro antibacterial, antifungal, and antimycobacterial activities. The study found that several compounds showed good to moderate activity against bacterial and fungal strains, with specific compounds exhibiting superior antimycobacterial properties compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the potential of such compounds in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Antimicrobial and Antimycobacterial Activity

Further research into pyrazin and pyrazine derivatives, including studies by Sidhaye et al. (2011) and others, has focused on their antimicrobial and antimycobacterial activities. These studies have synthesized various derivatives and assessed their efficacy against different microbial strains. The results indicate promising antimycobacterial and antimicrobial properties, suggesting these compounds as potential candidates for further drug development and therapeutic applications (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis and biological evaluation of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were tested for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing significant anticancer potency for specific derivatives. Additionally, their in vitro antibacterial and antifungal activities were assessed, demonstrating effectiveness against pathogenic strains. Molecular docking studies further supported the potential utilization of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antioxidant and Antibacterial Activities

Another area of interest is the antioxidant and antibacterial activities of pyrazole derivatives. Lynda (2021) synthesized derivatives containing the pyrazole moieties and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, along with their antioxidant activities. These studies indicate moderate activities and suggest the potential for further optimization and study of these compounds in various biomedical applications (Lynda, 2021).

properties

IUPAC Name

pyrazin-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O2/c13-12(14,15)11-18-9(19-22-11)7-1-4-20(6-7)10(21)8-5-16-2-3-17-8/h2-3,5,7H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKMRUBDNONGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.